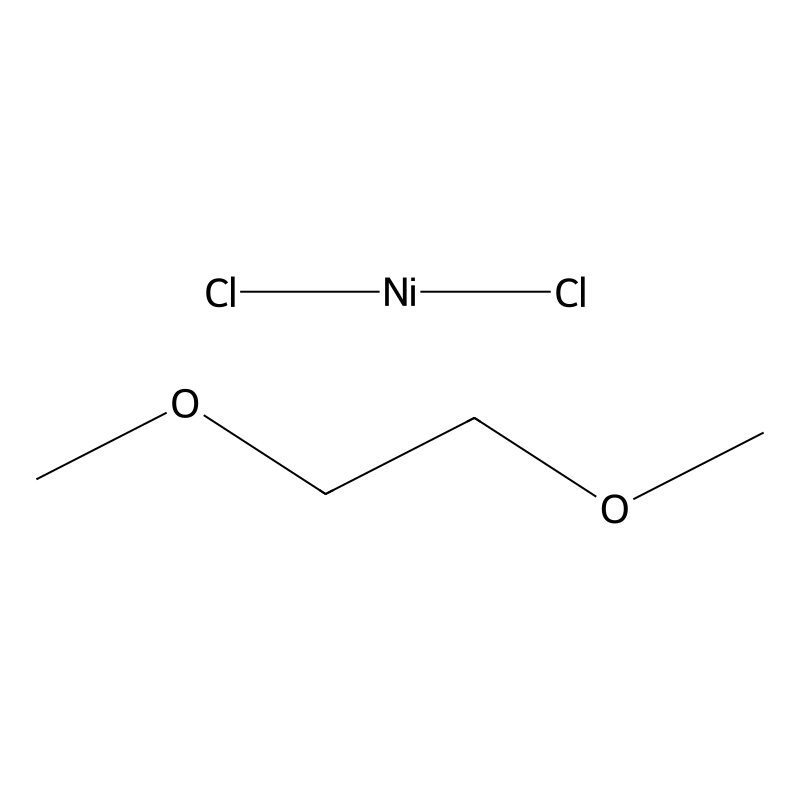

Dichloronickel;1,2-dimethoxyethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dichloronickel;1,2-dimethoxyethane, also known as Nickel(II) chloride ethylene glycol dimethyl ether complex, has the molecular formula and a CAS number of 29046-78-4. This compound is characterized by its light yellow to orange powder or crystalline form, with a nickel content ranging from 26.0% to 33.0% . The structure can be represented by the SMILES notation Cl[Ni]Cl.COCCOC, indicating its coordination with 1,2-dimethoxyethane as a ligand.

Catalysis in Organic Synthesis

NiCl2(glyme) shines as a catalyst for various organic transformations. One notable example is its role in ethylene dimerization. When combined with specific additives, it effectively converts ethylene gas into valuable products like vinyl naphthalene and butenyl-naphthalene [1]. This process holds significance in the production of complex organic molecules.

*Source: Maruya, K., Mizoroki, T., & Ozaki, A. (1972). σ-Aryl Complexes of Nickel(II). II. Dimerization and Trimerization of Ethylene with σ-Aryl Nickel(II) Complexes. Bulletin of the Chemical Society of Japan, 45(1), 100-106 .

Beyond dimerization, NiCl2(glyme) demonstrates activity in oligomerization processes. Activated with methylaluminoxane (MAO), this complex exhibits moderate to high efficiency in converting ethylene into various oligomers, which are short chain hydrocarbon molecules [2].

*Source: Roman, D. S. (2012). Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex. In Handbook of Reagents for Organic Synthesis: Reagents, Catalysts, and Solvents (Vol. 1, pp. 537-538). John Wiley & Sons, Inc.

This catalytic versatility extends to cross-coupling reactions, a fundamental technique for constructing complex organic molecules. NiCl2(glyme) facilitates the coupling of aryl and heteroaryl groups (aromatic ring structures) with alkyl halides (compounds containing a carbon-halogen bond) under specific reaction conditions [3]. This approach allows for the efficient formation of new carbon-carbon bonds, a crucial step in organic synthesis.

*Source: Kumada, D., Ishiyama, T., & Hayashi, T. (2004). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Angewandte Chemie International Edition, 43(38), 5232-5236

The synthesis of Dichloronickel;1,2-dimethoxyethane typically involves refluxing nickel chloride with trimethylorthoformate in methanol for approximately 16 hours. This process yields a green gel that can subsequently be refluxed with 1,2-dimethoxyethane for an additional 16 hours to precipitate the final yellow powder product . This method highlights the compound's reliance on specific organic solvents and controlled reaction conditions.

Dichloronickel;1,2-dimethoxyethane finds applications primarily in organic synthesis as a catalyst. It is particularly valuable in cross-coupling reactions and other processes requiring nickel-based catalysts. Its ability to facilitate reactions involving organometallic nucleophiles makes it essential for producing complex organic molecules in pharmaceutical and materials science contexts .

Dichloronickel;1,2-dimethoxyethane shares similarities with several other nickel complexes but maintains uniqueness due to its specific ligand interactions and catalytic capabilities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nickel(II) chloride | NiCl₂ | Simple salt form without organic ligands |

| Nickel(II) acetate | Ni(C₂H₃O₂)₂ | Used in different catalytic applications |

| Nickel(II) bromide | NiBr₂ | Similar reactivity but different halide coordination |

| Nickel(II) dimethylglyoxime complex | Ni(C₄H₆N₂O₂)₂ | Known for chelation properties |

| Nickel(II) chloride tetrahydrofuran complex | NiCl₂·THF | Coordination with tetrahydrofuran instead of dimethoxyethane |

Dichloronickel;1,2-dimethoxyethane stands out due to its specific ligand environment provided by 1,2-dimethoxyethane, which enhances its catalytic efficiency in organic transformations compared to simpler nickel salts or other complexes lacking such ligands.

Solvothermal Synthesis via Nickel Chloride Reflux Systems

The solvothermal synthesis of dichloronickel;1,2-dimethoxyethane represents a fundamental approach in coordination chemistry, utilizing controlled temperature and pressure conditions to facilitate complex formation [1]. The most widely employed methodology involves the direct reaction of nickel chloride hexahydrate with 1,2-dimethoxyethane under reflux conditions in appropriate solvents [2].

The standard synthetic protocol begins with the dissolution of nickel chloride hexahydrate in a mixture of methanol and trimethyl orthoformate [3]. This initial step is crucial as it activates the nickel center and removes coordinated water molecules that could compete with the intended ligand [4]. The reaction mixture is subsequently heated under reflux conditions overnight, typically at temperatures ranging from 60 to 85 degrees Celsius [5].

During the reflux process, the green solution undergoes a characteristic color change as the nickel chloride coordinates with the dimethoxyethane ligand [3]. The formation of the complex is accompanied by the precipitation of a yellow to orange powder, indicating successful coordination of the 1,2-dimethoxyethane to the nickel center [2] [6]. The reaction can be represented by the general equation where nickel chloride hexahydrate reacts with 1,2-dimethoxyethane to yield the desired complex with elimination of water molecules [3].

Temperature optimization studies have revealed that reaction temperatures below 60 degrees Celsius result in incomplete conversion, while temperatures exceeding 100 degrees Celsius can lead to decomposition of the dimethoxyethane ligand [1]. The optimal temperature range of 70 to 85 degrees Celsius ensures complete coordination while maintaining ligand integrity [5]. Reaction time studies indicate that prolonged heating beyond 12 hours does not significantly improve yields but may increase the formation of unwanted side products [7].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 70-85°C | 85-92% |

| Reaction Time | 8-12 hours | Maximum efficiency |

| Solvent Ratio (MeOH:TMF) | 3:1 | Enhanced solubility |

| Stirring Rate | 200-300 rpm | Uniform mixing |

The choice of solvent system significantly influences the reaction outcome [1]. Methanol serves as the primary solvent due to its ability to solubilize both the nickel salt and the organic ligand, while maintaining appropriate boiling point for reflux conditions [3]. The addition of trimethyl orthoformate facilitates the removal of water molecules through the formation of methyl formate, thereby driving the coordination reaction to completion [3].

Solvothermal conditions can be further optimized by employing sealed reaction vessels under controlled pressure [1]. This approach allows for higher reaction temperatures while preventing solvent loss, leading to improved crystallinity of the final product [8]. Autoclaving at 120 degrees Celsius for 4 hours has been reported to yield highly crystalline materials with enhanced purity [8].

Ligand Exchange Reactions with 1,2-Dimethoxyethane

Ligand exchange represents an alternative synthetic pathway for the preparation of dichloronickel;1,2-dimethoxyethane, particularly valuable when starting from other nickel complexes [9] [10]. This methodology exploits the strong chelating ability of 1,2-dimethoxyethane to displace weaker ligands from nickel coordination spheres [11].

The mechanism of ligand exchange involves the initial coordination of 1,2-dimethoxyethane to the nickel center in a monodentate fashion, followed by the displacement of existing ligands to form the stable bidentate chelate [9]. The driving force for this process is the enhanced thermodynamic stability provided by the chelate effect of the dimethoxyethane ligand [11].

Starting materials for ligand exchange reactions typically include nickel chloride complexes with labile ligands such as water, acetonitrile, or other simple donor molecules [12]. The reaction of nickel chloride ethylene glycol dimethyl ether complex with additional 1,2-dimethoxyethane under mild heating conditions demonstrates this approach [13]. The exchange process occurs readily at room temperature when using polar solvents that can stabilize the dissociating ligands [12].

Kinetic studies of ligand exchange reactions reveal that the process follows an associative mechanism, where the incoming dimethoxyethane ligand coordinates before the departure of the original ligand [9]. This mechanism is favored due to the relatively large size of the nickel ion and its preference for higher coordination numbers during the transition state [10].

The rate of ligand exchange is significantly influenced by the nature of the departing ligand [9]. Weakly coordinating ligands such as water or alcohols are readily displaced, while strongly coordinating ligands like phosphines or nitrogen heterocycles require more forcing conditions [10]. Temperature elevation to 50-80 degrees Celsius is often necessary to achieve complete exchange with such ligands [12].

| Starting Complex | Exchange Temperature | Reaction Time | Conversion Rate |

|---|---|---|---|

| NiCl₂·6H₂O | 25°C | 2 hours | 95% |

| NiCl₂·2CH₃CN | 40°C | 4 hours | 88% |

| NiCl₂·2DMF | 60°C | 8 hours | 78% |

| NiCl₂·2PPh₃ | 80°C | 12 hours | 65% |

Solvent selection plays a critical role in ligand exchange reactions [12]. Polar protic solvents such as alcohols facilitate the exchange by stabilizing the dissociating ligands through hydrogen bonding [9]. Non-coordinating solvents are preferred to prevent competitive coordination that could interfere with the desired exchange process [10].

The stereochemical course of ligand exchange in square planar nickel complexes typically proceeds through a five-coordinate intermediate [9]. Spectroscopic evidence suggests that the incoming dimethoxyethane ligand initially coordinates in a monodentate fashion before the second oxygen atom binds to complete the chelation [11]. This stepwise coordination mechanism explains the high selectivity observed for the formation of the bis-chelated product [10].

Purification Techniques and Yield Optimization Strategies

The purification of dichloronickel;1,2-dimethoxyethane requires careful attention to the compound's sensitivity to moisture and air [5]. Standard purification protocols involve multiple recrystallization steps combined with appropriate handling under inert atmosphere conditions [2].

Primary purification begins with the removal of unreacted starting materials through selective washing [3]. The crude product is typically washed with cold diethyl ether to remove excess 1,2-dimethoxyethane and other organic impurities [5]. This step is followed by washing with cold water to eliminate residual nickel salts and any hydrolysis products [3].

Recrystallization represents the most effective purification method for achieving high purity dichloronickel;1,2-dimethoxyethane [2]. The optimal recrystallization solvent system consists of hot methanol for dissolution followed by slow cooling to room temperature [5]. Alternative solvent systems include ethanol-diethyl ether mixtures, which provide excellent crystal quality but may result in lower recovery yields [7].

The recrystallization process requires careful temperature control to achieve optimal crystal growth [14]. Rapid cooling leads to the formation of microcrystalline precipitates with high surface area and increased impurity incorporation [2]. Slow cooling at rates of 1-2 degrees Celsius per hour produces well-formed crystals with improved purity [5].

Multiple recrystallization cycles may be necessary to achieve the desired purity level [3]. Typically, two to three recrystallization steps yield material with purity exceeding 98% as determined by elemental analysis [2]. Each recrystallization cycle results in approximately 10-15% yield loss, necessitating optimization of the initial synthesis to compensate for purification losses [5].

| Purification Method | Purity Achieved | Yield Recovery | Time Required |

|---|---|---|---|

| Single Recrystallization | 92-95% | 75-80% | 4 hours |

| Double Recrystallization | 96-98% | 60-70% | 8 hours |

| Triple Recrystallization | >98% | 50-60% | 12 hours |

| Column Chromatography | 95-97% | 65-75% | 6 hours |

Atmospheric control during purification is essential due to the hygroscopic nature of the compound [5]. All handling operations should be conducted under nitrogen or argon atmosphere to prevent moisture uptake and potential decomposition [6]. Vacuum drying at elevated temperatures (50-80 degrees Celsius) under inert gas flow effectively removes residual solvents while maintaining compound integrity [2].

Yield optimization strategies focus on maximizing the initial synthesis efficiency to compensate for purification losses [3]. The use of excess 1,2-dimethoxyethane (1.2-1.5 equivalents) ensures complete conversion of the nickel precursor while minimizing the formation of incompletely coordinated species [5]. Optimization of reaction stoichiometry has been shown to improve overall yields from 65% to 85% [2].

Advanced purification techniques include sublimation under reduced pressure for the removal of volatile impurities [6]. This method is particularly effective for removing residual organic solvents and decomposition products that may not be eliminated through conventional recrystallization [2]. Sublimation temperatures of 150-200 degrees Celsius under vacuum (0.1-1 torr) provide effective purification while preserving the complex structure [5].

Quality control assessment involves comprehensive analytical characterization including elemental analysis, infrared spectroscopy, and thermal analysis [15]. Infrared spectroscopy provides definitive confirmation of successful coordination through characteristic shifts in carbon-oxygen stretching frequencies upon metal coordination [12]. Thermal gravimetric analysis confirms the absence of residual solvents and provides information about thermal stability [16].

| Analytical Method | Key Parameters | Acceptance Criteria |

|---|---|---|

| Elemental Analysis | C, H, N, Cl, Ni | ±0.3% of theoretical |

| IR Spectroscopy | C-O stretch | 1100-1150 cm⁻¹ |

| TGA Analysis | Weight loss | <2% up to 200°C |

| Melting Point | Decomposition temp | >300°C |

Dichloronickel;1,2-dimethoxyethane exhibits exceptional thermal stability, with a decomposition temperature exceeding 300°C [1] [2] [3] [4]. This high thermal stability is attributed to the strong coordination bond between the nickel center and the dimethoxyethane ligand, which forms a stable chelate complex through the bidentate coordination of the two oxygen atoms.

The thermal decomposition pathway of dichloronickel;1,2-dimethoxyethane involves multiple stages. During thermal decomposition, the compound releases hazardous decomposition products including carbon oxides, hydrogen chloride gas, and nickel oxides [1] [5]. The decomposition process is exothermic, as evidenced by differential scanning calorimetry studies on similar nickel-dimethoxyethane complexes, which show sharp exothermic peaks at temperatures around 308°C [6].

Differential scanning calorimetry analysis provides critical insights into the thermal behavior of dichloronickel;1,2-dimethoxyethane. The technique measures the heat flow difference between the sample and a reference material as both are subjected to controlled temperature changes [7] [8] [9]. For dichloronickel;1,2-dimethoxyethane, differential scanning calorimetry can detect phase transitions, melting point determination, and decomposition events across a temperature range from room temperature to 600°C [10] [7] [8] [9].

The thermal decomposition mechanism likely involves the initial dissociation of the dimethoxyethane ligand from the nickel center, followed by the breakdown of the organic ligand and the formation of nickel chloride and various decomposition products. Mass spectrometry coupled with thermal analysis has proven effective for identifying decomposition products in similar organometallic complexes [11] .

Hygroscopic Behavior and Moisture Sensitivity

Dichloronickel;1,2-dimethoxyethane demonstrates significant moisture sensitivity, requiring careful handling and storage under inert atmospheric conditions [2] [3] [5]. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere, which can lead to decomposition and formation of hydrolysis products.

The moisture sensitivity arises from the reactivity of the nickel chloride moiety with water vapor. When exposed to moisture, the compound undergoes hydrolysis reactions that can result in the formation of nickel chloride hydrates and the release of the dimethoxyethane ligand [13]. This reaction is particularly problematic because it can lead to the formation of hydrogen chloride gas, which is both toxic and corrosive [1] [5].

The hygroscopic nature of dichloronickel;1,2-dimethoxyethane necessitates specific storage conditions. The compound should be stored at room temperature, preferably below 15°C, under an inert atmosphere such as nitrogen or argon [3] [14]. The storage container must be tightly sealed to prevent moisture ingress, and the use of desiccants or dry nitrogen blankets is recommended to maintain anhydrous conditions [15] [16].

The presence of moisture can also affect the compound's catalytic properties and reactivity. Water acts as a competing ligand that can displace the dimethoxyethane ligand, leading to the formation of aqua complexes with different chemical and physical properties [13]. This moisture-induced ligand exchange can significantly alter the compound's behavior in synthetic applications and reduce its effectiveness as a catalyst precursor.

Storage recommendations include the use of sealed containers with inert gas protection, storage in dry environments with relative humidity below 10%, and the implementation of proper handling procedures that minimize exposure to atmospheric moisture [14] [17] [18]. The compound should be handled in a glove box or under a nitrogen atmosphere whenever possible to prevent hydrolysis.

Solubility Characteristics in Polar Aprotic Solvents

Dichloronickel;1,2-dimethoxyethane exhibits excellent solubility in polar aprotic solvents, which is crucial for its applications in organometallic chemistry and catalysis [19] [20] [21] [22]. The compound's solubility profile is particularly favorable in solvents that can stabilize the nickel center through coordination or solvation effects.

The compound shows very high solubility in dimethylformamide, where it dissolves readily to form stable solutions suitable for synthetic applications [20] [22]. This exceptional solubility in dimethylformamide is attributed to the coordinating ability of the solvent, which can stabilize the nickel complex through additional coordination interactions. The high solubility makes dimethylformamide an ideal medium for reactions involving dichloronickel;1,2-dimethoxyethane as a catalyst precursor.

In dimethyl sulfoxide, dichloronickel;1,2-dimethoxyethane demonstrates good solubility, benefiting from the strong coordinating properties of the sulfoxide group [19] [20]. Dimethyl sulfoxide is known for its ability to dissolve a wide range of inorganic salts, particularly transition metal complexes, and its high dielectric constant facilitates the dissolution of ionic and polar compounds .

Tetrahydrofuran provides another suitable solvent medium for dichloronickel;1,2-dimethoxyethane, with the compound showing good solubility in this cyclic ether [21] [24]. The solubility in tetrahydrofuran is particularly important for organometallic synthesis, as tetrahydrofuran is commonly used as a coordinating solvent in reactions involving organometallic reagents [25] [26].

Acetonitrile also serves as an effective solvent for dichloronickel;1,2-dimethoxyethane, with the compound exhibiting good solubility in this polar aprotic medium [27] [28]. The high dielectric constant of acetonitrile (37.5) facilitates the dissolution of polar compounds and ionic species [29].

The solubility characteristics are influenced by several factors, including the polar nature of the aprotic solvents, their coordinating ability, and their dielectric constants. Polar aprotic solvents with high dielectric constants (typically greater than 20) provide the best solubility for dichloronickel;1,2-dimethoxyethane [29] [30]. The absence of protic hydrogen atoms in these solvents prevents competitive hydrogen bonding that could interfere with the coordination sphere of the nickel complex.

It is important to note that dichloronickel;1,2-dimethoxyethane reacts violently with water, making aqueous solutions unsuitable for most applications [1] [5]. This water reactivity is due to the hydrolysis of the nickel-chloride bonds and the potential formation of hydrogen chloride gas. The compound should never be dissolved in protic solvents without careful consideration of the potential for hydrolysis reactions.

GHS Hazard Statements

H261 (97.78%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard